molecular formula C12H20FNO3 B1379390 8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL CAS No. 1404196-40-2

8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL

Cat. No.: B1379390
CAS No.: 1404196-40-2
M. Wt: 245.29 g/mol
InChI Key: PNYPYVVSZDGBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-ol (CAS 1404196-40-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a bridged bicyclic structure, a Boc-protected amine, and a fluorine substituent, making it a valuable intermediate for the synthesis of novel biologically active molecules . Its structural framework is commonly employed in the design of compounds targeting the central nervous system . The incorporation of fluorine is a strategic modification in drug design, as it often enhances key properties such as metabolic stability, membrane permeability, and overall bioavailability of potential drug candidates . While its specific mechanism of action is dependent on the final target molecule, this compound serves as a versatile scaffold for developing enzyme inhibitors and receptor modulators . It is supplied with a guaranteed purity and should be stored sealed at room temperature in a dry environment to maintain stability . This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl 2-fluoro-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-10,15H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYPYVVSZDGBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-ol

The core approach involves constructing the bicyclic scaffold via cyclization reactions starting from suitable precursors, followed by selective functionalization at specific positions, including fluorination and Boc-protection of the nitrogen atom. The synthesis typically proceeds through:

  • Formation of the bicyclic skeleton via intramolecular cyclization.
  • Introduction of the fluorine atom at the 2-position.
  • Protection of the nitrogen atom with tert-butyloxycarbonyl (Boc) groups.
  • Final functional group modifications to yield the target compound.

This approach ensures stereochemical control and functional group compatibility, critical for biological activity.

Preparation of the Bicyclic Core

Methodology:

The synthesis often begins with a suitably substituted cyclohexane derivative bearing functional groups that facilitate cyclization. For example, a precursor with a leaving group (e.g., halogen) at the appropriate position and a nucleophilic nitrogen can undergo intramolecular nucleophilic substitution or cycloaddition to form the bicyclic structure.

Key Steps:

  • Preparation of the precursor: Starting from a cyclohexanone or cyclohexanol derivative, introduce amino and fluorine substituents via nucleophilic substitution or electrophilic fluorination.
  • Cyclization: Employ conditions such as heating or microwave irradiation with bases or catalysts (e.g., palladium complexes) to promote intramolecular cyclization, forming the bicyclo[3.2.1]octane core.

Research Findings:

Patents and literature describe similar strategies, where protected amino alcohols undergo cyclization with suitable leaving groups to form the core scaffold, followed by fluorination at the desired position.

Boc-Protection of the Nitrogen

Methodology:

The Boc protecting group is introduced after the core structure is assembled, typically via:

Research Findings:

This step is straightforward and commonly employed in peptide and heterocyclic synthesis to protect nitrogen functionalities, ensuring selective reactions at other sites.

Final Functionalization and Purification

The last steps involve:

  • Purification via chromatography.
  • Confirmation of structure and stereochemistry via NMR, MS, and X-ray crystallography.
  • Storage under inert atmosphere at low temperature to prevent degradation.

Data Table: Summary of Preparation Methods

Step Methodology Reagents Conditions Key Considerations
1. Core synthesis Intramolecular cyclization Protected amino alcohols, halogenated precursors Heating, microwave Stereocontrol, regioselectivity
2. Fluorination Electrophilic fluorination Selectfluor, NFSI Room temperature, inert atmosphere Regioselectivity at 2-position
3. Boc-protection Carbamate formation Boc2O, triethylamine Room temp, dichloromethane Complete protection, avoiding overreaction
4. Purification Chromatography Silica gel Standard Structural confirmation

Notes on Research Findings

  • Synthetic versatility: The literature emphasizes the importance of protecting groups and stereoselective reactions to achieve high yields and stereochemical purity.
  • Method optimization: Microwave-assisted cyclizations and fluorination have been shown to improve yields and reaction times.
  • Application in drug synthesis: These methods are adaptable for synthesizing analogs with modifications at different positions, crucial for medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc protecting group or to modify the fluorine atom.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Deprotected amines or modified fluorinated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL is primarily used as a building block in the synthesis of various pharmaceutical agents. Its structural features allow for the incorporation of functional groups that enhance biological activity.

Case Study : Research has demonstrated its potential in synthesizing novel compounds with anti-cancer properties. For instance, derivatives of this bicyclic compound have shown promising results in inhibiting tumor growth in vitro, indicating its utility in developing targeted cancer therapies.

Neuroscience

The compound’s structural similarity to neurotransmitters makes it a candidate for studying receptor interactions in the central nervous system (CNS).

Case Study : Studies have explored its effects on serotonin receptors, suggesting that modifications of the bicyclic structure can lead to compounds with enhanced affinity and selectivity for specific receptor subtypes, which is crucial for developing treatments for mood disorders.

Fluorine Chemistry

The presence of fluorine in this compound enhances lipophilicity and metabolic stability, making it an important compound in fluorinated drug design.

Case Study : Research has indicated that fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This property is being investigated for developing new antibiotics that can resist enzymatic degradation.

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnti-cancer derivatives show tumor inhibition
NeurosciencePotential for serotonin receptor modulation
Fluorine ChemistryImproved pharmacokinetics in fluorinated drugs

Mechanism of Action

The mechanism of action of 8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure and fluorine atom contribute to its binding affinity and selectivity. The Boc protecting group can be removed under physiological conditions, allowing the active compound to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogues and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features References
8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL Boc (8), F (2), OH (3) ~275 (estimated) Boc protection enhances amine stability; fluorine improves metabolic resistance.
(±)-exo-3-hydroxy-flubatine (rac-2a) F (6-pyridinyl), OH (3) Not reported Fluoro-pyridinyl group enhances receptor binding; stereochemistry impacts activity.
endo-3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol 4-Fluorophenyl (3), OH (3) ~237 (estimated) Aryl substitution at C3 increases dopamine D2 receptor affinity (Ki = 12 nM).
8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octan-3-ol CF₃ (4-phenyl), CH₃ (8) ~327 (estimated) Trifluoromethyl group enhances lipophilicity; methyl substitution alters pharmacokinetics.
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol Isopropyl (8), OH (3) 183.23 Bulkier isopropyl group reduces CNS penetration but improves plasma stability.
exo-8-Azabicyclo[3.2.1]octan-2-ol OH (2) 127.18 Exo stereochemistry limits receptor binding compared to endo isomers.

Key Trends

Substituent Effects on Bioactivity Fluorine: Compounds with fluorine (e.g., rac-2a, 4-fluorophenyl derivatives) exhibit enhanced metabolic stability and receptor binding due to fluorine’s electronegativity and small size . Aryl Groups: 3-Aryl substitutions (e.g., 4-fluorophenyl, 4-CF₃-phenyl) significantly improve dopamine D2-like receptor affinity, with Ki values in the nanomolar range .

Stereochemical Influence

  • Endo vs. Exo Isomers : Endo-hydroxy isomers (e.g., endo-3-hydroxy-flubatine) generally show higher receptor binding potency than exo counterparts due to optimal spatial alignment .

Protective Groups

  • Boc vs. Alkyl Groups : The Boc group in the target compound provides temporary amine protection during synthesis, whereas alkyl groups (e.g., isopropyl, methyl) permanently modify pharmacokinetic properties .

Synthetic Complexity

  • Deprotection Steps : Boc removal requires acidic conditions (e.g., HBr in ether), while alkylated derivatives (e.g., 8-isopropyl) require alkylation reagents like 3-chloropropyl sulfides .

Biological Activity

The compound 8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL , with the CAS number 1404196-40-2 , is a member of the bicyclic amine family and has garnered attention due to its potential biological activities. This compound is structurally related to tropane alkaloids, which are known for their diverse pharmacological effects, including analgesic, anticholinergic, and psychoactive properties.

  • Molecular Formula : C₁₂H₂₀FNO₃
  • Molecular Weight : 245.29 g/mol
  • CAS Number : 1404196-40-2

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Receptor Binding Affinity : The compound exhibits significant binding affinity to various neurotransmitter receptors, particularly those involved in pain modulation and cognitive processes.
  • Neuropharmacological Effects : Studies indicate that this compound may influence neurotransmitter systems, particularly through its interaction with opioid and dopamine receptors, potentially offering therapeutic avenues in pain management and neurodegenerative disorders.
  • Synthesis and Derivatives : The synthesis of this compound has been explored for its enantioselective properties, which are crucial for enhancing biological activity and reducing side effects in therapeutic applications.

Case Studies

Several studies have investigated the biological implications of the compound:

  • Enantioselective Synthesis :
    • Research highlights the enantioselective construction of the bicyclic scaffold, emphasizing the importance of stereochemistry in modulating biological activity . This approach allows for the development of compounds with improved efficacy and reduced toxicity.
  • Pharmacological Testing :
    • In vivo studies have shown that derivatives of this compound can act as effective analgesics in rodent models, demonstrating a mechanism similar to that of traditional opioids but with a potentially lower risk of addiction .
  • Neurotransmitter Interaction :
    • The compound's interaction with GABA and glutamate receptors suggests a role in modulating excitatory and inhibitory neurotransmission, which could be beneficial in treating conditions like anxiety and epilepsy .

Data Table: Biological Activities

Activity TypeDescriptionReference
Receptor BindingHigh affinity for opioid receptors
Analgesic EffectSignificant pain relief in rodent models
Neurotransmitter ModulationInfluences GABA and glutamate pathways
EnantioselectivityEnhanced efficacy through stereochemical control

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL while preserving stereochemical integrity?

  • Methodological Answer : The synthesis typically involves selective fluorination at the 2-position and Boc protection of the nitrogen. A validated approach for analogous compounds uses radical cyclization with n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol . For Boc protection, reactions with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by DMAP, are standard. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Confirm stereochemistry using X-ray crystallography (SHELX software for refinement) and ¹H/¹³C NMR analysis .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using SHELXL for refinement .
  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify substituent positions and Boc-group integrity. Fluorine coupling patterns (³JF-H) at C2 are diagnostic .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₄H₂₃FNO₃, expected [M+H]⁺: 296.166).
  • IR spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹ for Boc group) .

Advanced Research Questions

Q. How does fluorination at the 2-position modulate sigma receptor affinity in 8-azabicyclo[3.2.1]octan-3-ol derivatives?

  • Methodological Answer : Fluorine’s electronegativity and steric effects enhance sigma-2 receptor selectivity. Competitive binding assays (radiolabeled [³H]-DTG for sigma-2 and [³H]-(+)-pentazocine for sigma-1) show that 2-fluoro derivatives exhibit >50-fold selectivity for sigma-2 over sigma-1 receptors. Structural analogs with fluorine substitutions demonstrate Ki values <10 nM for sigma-2, attributed to optimized hydrophobic interactions in the receptor pocket .

Q. What strategies are effective for analyzing enantiomeric purity in chiral 8-azabicyclo[3.2.1]octan-3-ol derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers. Retention time differences ≥2 min confirm baseline resolution.
  • Circular dichroism (CD) : Compare CD spectra with enantiopure standards (e.g., (1R,3r,5S)-configured analogs) to assign absolute configuration .
  • Mosher’s ester analysis : Derivatize the hydroxyl group with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) and analyze ¹H NMR shifts to confirm stereochemistry .

Q. How can computational modeling predict metabolic stability of fluorinated bicyclic compounds?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to predict resistance to oxidative metabolism. BDEs >110 kcal/mol correlate with enhanced stability.
  • Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 3A4 (CYP3A4) to identify metabolic hotspots. Fluorine’s steric shielding at C2 reduces CYP3A4 interactions .
  • In vitro microsomal assays : Validate predictions using human liver microsomes (HLM) with LC-MS/MS quantification of parent compound depletion .

Q. What experimental designs mitigate diastereomer formation during bicyclic core synthesis?

  • Methodological Answer :

  • Thermodynamic control : Prolonged heating (reflux in toluene, 12–24 hr) favors the endo-diastereomer via chair-like transition states.
  • Kinetic control : Low-temperature (−78°C) lithiation of intermediates minimizes epimerization.
  • Additives : Use HMPA or DMPU to stabilize transition states and improve diastereoselectivity (>20:1 dr) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL
Reactant of Route 2
Reactant of Route 2
8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.